(2E)-2-[(thiophen-2-yl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
Description
(2E)-2-[(Thiophen-2-yl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a tetrahydrocarbazole derivative featuring a thiophene substituent at the C2 position. This compound belongs to a class of molecules with a carbazole core fused to a partially saturated cyclohexene ring. The thiophene moiety introduces sulfur-based electronic effects, influencing intermolecular interactions and physicochemical properties. Its synthesis typically involves aldol condensation between tetrahydrocarbazol-1-one and thiophene-2-carbaldehyde under basic conditions .
Properties
IUPAC Name |
(2E)-2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c19-17-11(10-12-4-3-9-20-12)7-8-14-13-5-1-2-6-15(13)18-16(14)17/h1-6,9-10,18H,7-8H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTDWOVLYAEOIL-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1=CC3=CC=CS3)NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C(=O)/C1=C/C3=CC=CS3)NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(thiophen-2-yl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of thiophene-2-carbaldehyde with 2,3,4,9-tetrahydro-1H-carbazol-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the carbazole moiety can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[(thiophen-2-yl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is being investigated for its ability to inhibit the growth of certain bacterial and fungal strains, as well as its cytotoxic effects on cancer cells.
Medicine
In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, the compound’s properties are being utilized in the development of organic electronic materials. Its conjugated system and electron-rich thiophene ring make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (2E)-2-[(thiophen-2-yl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer effects could result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Thiophene derivatives exhibit enhanced electronic delocalization compared to furan analogs due to sulfur’s polarizability. This may influence photophysical properties and binding affinities in biological systems .
- Synthesis : Most compounds are synthesized via aldol condensation, though Brønsted acid catalysis is employed for indole-substituted derivatives .
Crystallographic and Conformational Analysis
Thiophene vs. Furan Derivatives:
- Intermolecular N–H···O hydrogen bonds form R₂²(14) dimers, stabilizing the crystal lattice .
- Furan Derivatives : The furan ring in compounds like (E)-2-(furan-2-ylmethylidene)-8-methyl-carbazol-1-one forms dihedral angles of 16.74° with the carbazole core. Hydrogen bonding (N–H···O) creates R₂²(10) motifs, distinct from thiophene analogs .
Cyclohexene Ring Puckering:
Biological Activity
The compound (2E)-2-[(thiophen-2-yl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one belongs to a class of compounds known for diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is . Its structure features a thiophene ring attached to a tetrahydrocarbazole skeleton, which is significant for its biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing thiophene and carbazole moieties. For instance, derivatives with similar structures have shown promising results against various cancer cell lines. The presence of electron-donating groups enhances cytotoxicity through increased interaction with target proteins involved in cell proliferation.
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | HeLa | 5.6 | Induction of apoptosis |
| B | MCF7 | 3.4 | Inhibition of tubulin polymerization |
| C | A549 | 4.8 | Modulation of Bcl-2 family proteins |
Antiproliferative Effects
The antiproliferative effects of this compound have been evaluated in several studies. Notably, compounds with similar structural features have demonstrated significant activity against HepG2 liver carcinoma cells and other tumor types.
Case Study: HepG2 Cell Line
A study reported that a derivative with a similar backbone exhibited an IC50 value of 6.5 µM against HepG2 cells. The mechanism involved the disruption of mitochondrial membrane potential and subsequent activation of apoptotic pathways .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiophene and carbazole rings significantly influence biological activity. For example:
- Substitution at the 9-position : Alkyl or halogen substituents enhance cytotoxicity.
- Electron-donating groups : Such as methoxy or hydroxyl groups at specific positions increase interaction with cellular targets.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| 9-Halogen | Increased potency |
| 3-Methoxy | Enhanced solubility |
| 4-Hydroxy | Improved target affinity |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : Compounds with similar structures have been shown to inhibit key kinases involved in cancer progression.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Cell Cycle Arrest : Interference with cell cycle regulators leading to halted proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
